

Introduction: Unveiling the Molecular Identity of a Key Chemical Intermediate

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| Compound of Interest | |
|----------------------|----------------------------------|
| Compound Name: | 2-Hydroxy-2-phenylacetohydrazide |
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2-Hydroxy-2-phenylacetohydrazide, also commonly known as Mandelic Acid Hydrazide, is a bifunctional organic molecule with the chemical formula C₈H₁₀N₂O₂.^{[1][2]} Its structure incorporates a phenyl ring, a hydroxyl group, and a hydrazide moiety, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry and drug development.^{[3][4][5]} The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize **2-Hydroxy-2-phenylacetohydrazide**. As a self-validating system, the orthogonal data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) collectively provide an unambiguous confirmation of its identity and purity. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the causality behind experimental choices and detailed protocols for data acquisition.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Analysis

Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For **2-Hydroxy-2-**

phenylacetohydrazide, this allows for the direct confirmation of the O-H, N-H, C=O, and aromatic C-H bonds that define its structure.

Causality of Experimental Choice: ATR vs. KBr Pellet

The choice between Attenuated Total Reflectance (ATR) and potassium bromide (KBr) pellet techniques depends on the sample amount, desired sample preparation time, and the need to avoid atmospheric moisture.

- **ATR-IR:** This is a rapid and convenient method requiring minimal sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (like diamond or germanium). It is ideal for quick identity checks. The PubChem database lists a spectrum acquired using a Bruker Tensor 27 FT-IR with an ATR accessory.[\[1\]](#)
- **KBr Pellet:** This classic technique involves grinding the sample with dry KBr powder and pressing it into a transparent disk. It often yields higher-resolution spectra and is preferred for more detailed structural analysis, though it is more labor-intensive and susceptible to moisture absorption if not handled properly.

Experimental Protocol: FTIR Spectroscopy

This protocol is a standard procedure adaptable for both ATR and KBr methods.[\[6\]](#)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or Alfa model.[\[1\]](#)[\[6\]](#)

Method 1: Attenuated Total Reflectance (ATR)

- **Background Scan:** Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- **Sample Application:** Place a small amount (1-2 mg) of **2-Hydroxy-2-phenylacetohydrazide** powder onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

- Data Acquisition: Scan the sample over the range of 4000–400 cm^{-1} . A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Method 2: KBr Pellet

- Sample Preparation: Grind 1-2 mg of **2-Hydroxy-2-phenylacetohydrazide** with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a translucent pellet.
- Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum using the same parameters as the ATR method.

Data Interpretation and Summary

The IR spectrum of **2-Hydroxy-2-phenylacetohydrazide** displays several characteristic absorption bands. The interpretation below is based on established vibrational frequencies and data from closely related structures like mandelic acid.[\[7\]](#)[\[8\]](#)

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|--------------------------------|---------------|--------------------------|----------------------|
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching | Hydroxyl & Hydrazide |
| 3100 - 3000 | Medium | Aromatic C-H stretching | Phenyl Ring |
| 2950 - 2850 | Weak | Aliphatic C-H stretching | Methine (-CH) |
| 1680 - 1640 | Strong | C=O stretching (Amide I) | Hydrazide Carbonyl |
| 1620 - 1580 | Medium | N-H bending (Amide II) | Hydrazide |
| 1600, 1495, 1450 | Medium-Weak | C=C stretching | Phenyl Ring |
| ~1100 | Medium | C-O stretching | Secondary Alcohol |

The broadness of the 3400-3200 cm⁻¹ band is indicative of hydrogen bonding involving both the hydroxyl and N-H groups. The strong absorption around 1650 cm⁻¹ is a definitive marker for the amide carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Causality of Experimental Choice: Solvent and Spectrometer Frequency

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for **2-Hydroxy-2-phenylacetohydrazide**.^[9]^[10] Its high polarity effectively dissolves the compound, and its deuterium signal provides a stable lock for the spectrometer. Importantly,

labile protons (from -OH and -NH₂) are often observable as distinct, exchangeable peaks in DMSO-d₆, whereas they might be broadened or exchanged away in solvents like D₂O or CDCl₃.

- Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, especially for resolving the multiplets of the aromatic protons.[6][11]

Experimental Protocol: ¹H and ¹³C NMR

This protocol is based on standard practices for small molecule analysis.[11]

- Sample Preparation: Accurately weigh 5-10 mg of **2-Hydroxy-2-phenylacetohydrazide** and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean NMR tube.
- Instrumentation Setup:
 - Insert the sample into a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of DMSO-d₆.
 - Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse ('zg30').
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16 scans.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse ('zgpg30').

- Spectral Width: 0-200 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Data Interpretation and Summary

The following tables summarize the predicted NMR data for **2-Hydroxy-2-phenylacetohydrazide** based on its structure and data from analogous compounds.[9][12][13]

Table 2.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|-----------------|-------------|---|
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C ₆ H ₅) |
| ~5.8 | Singlet/Broad s | 1H | Hydroxyl proton (-OH) |
| ~4.8 | Singlet | 1H | Methine proton (-CH-OH) |
| ~4.3 | Broad s | 2H | Hydrazide protons (-NH ₂) |
| ~9.2 | Singlet/Broad s | 1H | Hydrazide proton (-NH-NH ₂) |

Note: The exact shifts and appearance of the exchangeable -OH and -NH protons can vary with sample concentration and water content.

Table 2.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~172 | Carbonyl carbon (C=O) |
| ~140 | Aromatic C (quaternary, attached to CH) |
| ~128.5 | Aromatic C (ortho/meta) |
| ~128.0 | Aromatic C (para) |
| ~126.5 | Aromatic C (ortho/meta) |
| ~73 | Methine carbon (-CH-OH) |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For **2-Hydroxy-2-phenylacetohydrazide**, this technique confirms the elemental composition and helps piece together the molecular structure.

Causality of Experimental Choice: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely available technique for analyzing relatively volatile and thermally stable small molecules.

- GC: The gas chromatography step separates the analyte from any impurities before it enters the mass spectrometer.
- EI: Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly useful for structural identification and library matching. PubChem reports GC-MS data for this compound from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
- GC Separation:
 - Inject 1 μ L of the solution into the GC.
 - Use a standard nonpolar column (e.g., DB-5ms).
 - Employ a temperature program, for example: hold at 80°C for 2 min, then ramp to 280°C at 10°C/min.
- MS Analysis (EI):
 - The column effluent is directed into the ion source of the mass spectrometer.
 - Ionization Energy: Standard 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Data Interpretation and Summary

The mass spectrum provides the molecular weight and key structural fragments. The molecular formula $C_8H_{10}N_2O_2$ corresponds to a molecular weight of 166.18 g/mol .[\[1\]](#)[\[14\]](#)

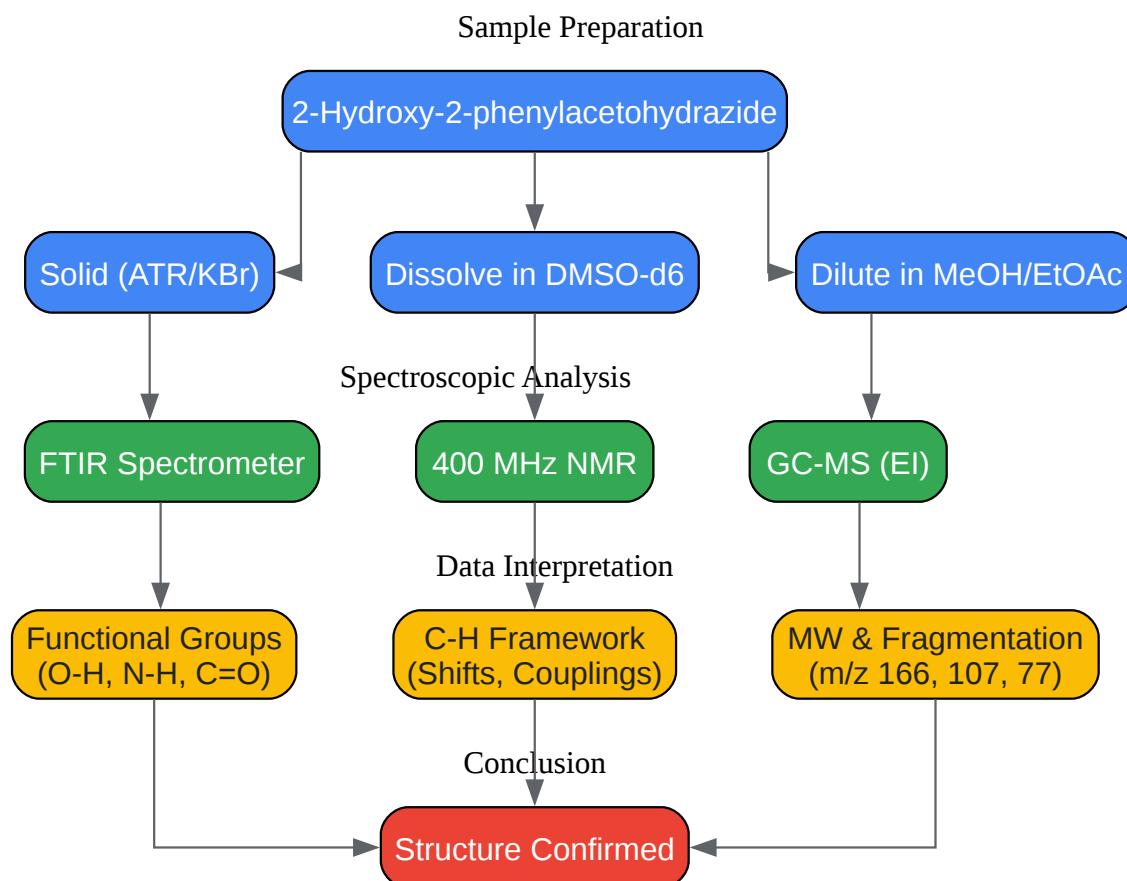
Table 3.1: Key Mass Spectrometry Data

| m/z (mass-to-charge) | Proposed Identity | Notes |
|----------------------|---------------------------|---------------------------------------|
| 166 | $[M]^+$ | Molecular ion peak |
| 148 | $[M - H_2O]^+$ | Loss of water from the hydroxyl group |
| 107 | $[C_6H_5-CH=OH]^+$ | Alpha-cleavage, tropylium-like ion |
| 79 | $[C_6H_5N]^+$ or fragment | Phenyl-related fragment |
| 77 | $[C_6H_5]^+$ | Phenyl cation |

The fragmentation is dominated by the loss of stable neutral molecules and the formation of resonance-stabilized cations. The presence of the phenyl group is strongly indicated by the characteristic peaks at m/z 77 and related fragments.

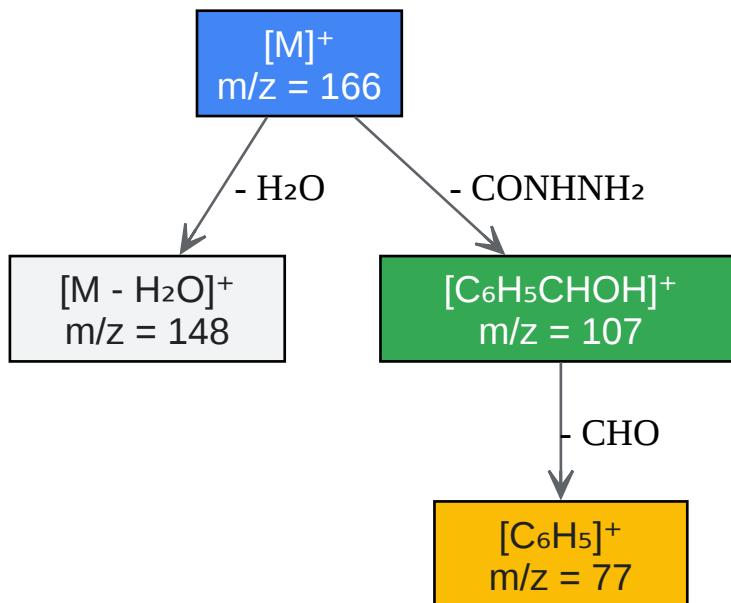
Visualization of Analytical Workflows

Diagrams help to clarify the logical flow of the characterization process and the relationships between molecular fragments.



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Caption: Overall workflow for the spectroscopic characterization.



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Caption: Key fragmentation pathways in Mass Spectrometry.

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